molecular formula C15H15NO6S2 B2491590 Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941888-83-1

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2491590
CAS No.: 941888-83-1
M. Wt: 369.41
InChI Key: WOLMDJQHUGJHFU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a thiophene-2-carboxylate core substituted at the 3-position with a sulfamoyl group linked to a 4-(ethoxycarbonyl)phenyl moiety (Fig. 1). Its molecular formula is C₁₅H₁₅NO₆S₂, with a molecular weight of 369.41 g/mol . The ethoxycarbonyl group (-CO₂Et) on the phenyl ring and the sulfamoyl (-SO₂NH-) bridge are critical for its electronic and steric properties, influencing solubility and biological interactions.

Properties

IUPAC Name

methyl 3-[(4-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-4-6-11(7-5-10)16-24(19,20)12-8-9-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLMDJQHUGJHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

    Esterification: The ethoxycarbonyl group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H21NO6S2
  • Molecular Weight : 459.5 g/mol
  • CAS Number : 941936-28-3

The structure of this compound features a thiophene ring, which is known for its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate has shown promising biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that compounds containing sulfamoyl groups exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition .
  • Anticancer Potential : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. The incorporation of sulfamoyl groups enhances the bioactivity of these compounds, making them candidates for further development as anticancer agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Thiophene Derivatives : Thiophene can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfamoyl Groups : The sulfamoyl moiety can be introduced via nucleophilic substitution reactions with sulfonamide derivatives.
  • Esterification : The final step often involves esterification to yield the methyl ester form of the compound.

These synthetic pathways are critical for optimizing yield and purity for biological testing.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In another research project, a series of thiophene-based compounds were tested for their cytotoxic effects on human cancer cell lines. This compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfamoyl group can form hydrogen bonds with biological targets, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use References
Target Compound : Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate C₁₅H₁₅NO₆S₂ 369.41 4-(Ethoxycarbonyl)phenyl sulfamoyl Potential PPARδ antagonist (inferred)
GSK0660 : Methyl 3-{[2-methoxy-4-(phenylamino)phenyl]sulfamoyl}thiophene-2-carboxylate C₁₉H₁₈N₂O₅S₂ 418.49 2-Methoxy, 4-phenylamino on phenyl ring PPARδ antagonist
ST247 : Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate C₂₀H₂₇N₃O₅S₂ 453.63 4-Hexylamino, 2-methoxy on phenyl ring PPARδ antagonist
Methyl 4-(4-chlorophenyl)-3-(N-(4-(ethoxycarbonyl)phenyl)sulfamoyl)thiophene-2-carboxylate C₂₁H₁₇ClNO₆S₂ 478.95 4-Chlorophenyl on thiophene, 4-(ethoxycarbonyl)phenyl sulfamoyl Not explicitly reported

Key Structural and Functional Differences

Substituent Effects on PPARδ Antagonism: GSK0660 and ST247 are confirmed PPARδ antagonists, with their 2-methoxy and alkylamino groups enhancing receptor binding . The 4-chlorophenyl analog () introduces a lipophilic group, which could improve membrane permeability but reduce aqueous solubility .

ST247’s hexylamino group introduces flexibility and hydrophobicity, likely affecting pharmacokinetics (e.g., prolonged half-life) .

Synthetic Accessibility :

  • GSK0660 and ST247 require multi-step syntheses involving diazotization and nucleophilic substitution , whereas the target compound’s synthesis may prioritize the ethoxycarbonylphenyl group via esterification .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolism : Sulfamoyl bonds are generally resistant to hydrolysis, but ester groups (e.g., ethoxycarbonyl) may undergo hepatic esterase-mediated cleavage, affecting bioavailability .
  • For example, GSK0660’s phenylamino group forms π-π interactions absent in the target compound .

Biological Activity

Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate (CAS Number: 941888-83-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, case analyses, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring, which is known for its diverse biological properties. The compound's molecular formula is C22H21NO6S2C_{22}H_{21}NO_6S_2, with a molecular weight of 459.5 g/mol.

Antiproliferative Effects

Recent studies have demonstrated that thiophene derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below 9 μM in HCT116 cell lines, indicating strong anticancer potential .

Table 1: Antiproliferative Activity of Thiophene Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHCT116<9EGFR kinase inhibition
Compound BMCF715Induction of apoptosis
Compound CA54920Inhibition of cell cycle progression

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases such as EGFR (Epidermal Growth Factor Receptor). In silico studies have indicated that the compound binds effectively to the active site of EGFR, leading to the disruption of its signaling pathways, which are crucial for cancer cell proliferation .

Case Studies

Case Study 1: In Vitro Analysis

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives achieving significant selectivity towards tumor cells over normal cells .

Case Study 2: In Vivo Studies

Another study focused on the in vivo effects of related thiophene compounds in mouse models. The administration of these compounds resulted in tumor growth inhibition and improved survival rates compared to control groups. This suggests the potential for further development into therapeutic agents .

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